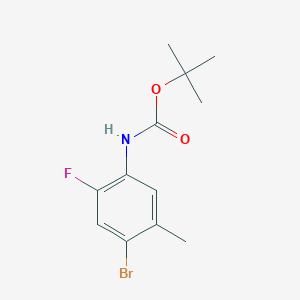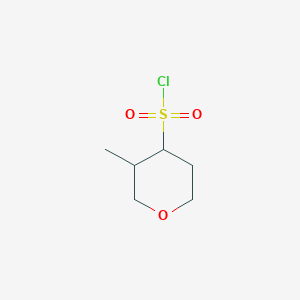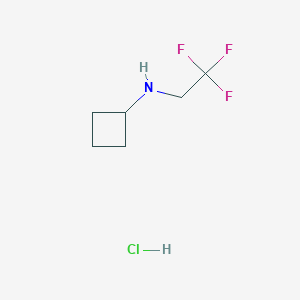
N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride
Übersicht
Beschreibung
“N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride” is a chemical compound with the CAS Number: 1116589-04-8 . It has a molecular weight of 189.61 and its IUPAC name is N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride” is 1S/C6H10F3N.ClH/c7-6(8,9)4-10-5-2-1-3-5;/h5,10H,1-4H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride” were not found, N-2,2,2-trifluoroethylisatin ketimines, a related class of compounds, have been involved in various organic synthesis reactions, including asymmetric [3 + 2] cycloaddition reactions .Physical And Chemical Properties Analysis
“N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Membrane Interaction and Anesthetic Activity
- Membrane Localization and Anesthetic Potency: Halogenated cyclobutanes, closely related to N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride, have been studied for their membrane localization and properties. Some of these compounds exhibit anesthetic activity, which is attributed to their interaction with membrane interfaces in contrast to non-anesthetic compounds residing within the membrane hydrocarbon core. This suggests that membrane localization is a predictor of anesthetic potency (North & Cafiso, 1997).
Cyclobutanes in Drug Development
- Role in Medicinal Chemistry: Cyclobutanes, including derivatives like N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride, are increasingly used in drug development due to their unique structural and chemical properties. They contribute to various favorable properties such as metabolic stability, pharmacophore direction, and filling hydrophobic pockets in drug candidates (van der Kolk et al., 2022).
Biological Activities of Cyclobutane-Containing Compounds
- Antimicrobial and Anticancer Properties: Research on cyclobutane-containing alkaloids, including synthetic analogs, has shown a broad spectrum of biological activities like antimicrobial and anticancer effects. These findings highlight the significance of cyclobutane derivatives in natural medicine and pharmacology (Dembitsky, 2007).
Chemical Synthesis and Reactions
- Cyclobutane Ring Formation: Studies on chemical reactions involving cyclobutanes have focused on processes like [2+2]-cycloadditions, demonstrating the utility of cyclobutane rings in synthesizing diverse chemical structures. Such reactions are pivotal in creating complex molecules for various applications, including drug synthesis (Takasu et al., 2006).
Application in Kinase Inhibitors
- Synthesis of Sulfonamide-Based Inhibitors: The unique reactivity of the trifluoroethyl group has been exploited in synthesizing kinase inhibitors for cancer treatment. This illustrates the application of such groups in developing targeted therapeutic agents (Wong et al., 2010).
Semiconductor Applications
- Organic Thin Film Transistors: Chlorinated cyclobuta derivatives, closely related to N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride, have been explored in the development of n-type semiconductors for organic thin film transistors. This highlights the potential of such compounds in advanced electronic applications (Yang et al., 2015).
Safety And Hazards
Zukünftige Richtungen
The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development . Therefore, “N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride”, being a fluorine-containing compound, could potentially have significant applications in the future.
Eigenschaften
IUPAC Name |
N-(2,2,2-trifluoroethyl)cyclobutanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-10-5-2-1-3-5;/h5,10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMVCAOWVABWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




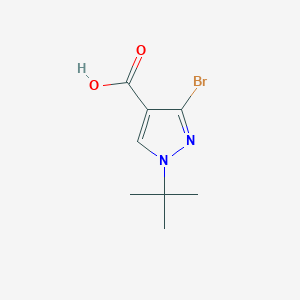
![3-Bromo-5-chlorothieno[3,2-b]pyridine](/img/structure/B1376020.png)
![Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376022.png)
![6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1376023.png)
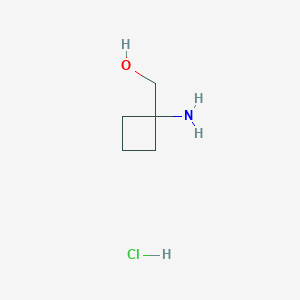

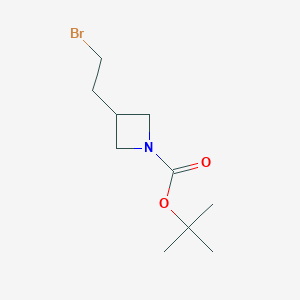

![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1376030.png)
![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate](/img/structure/B1376031.png)
